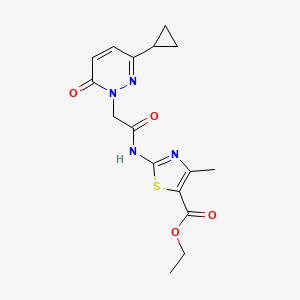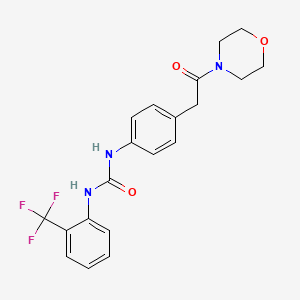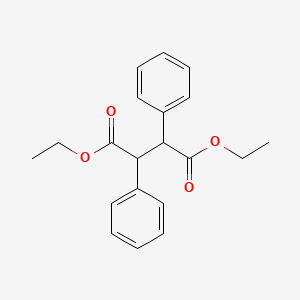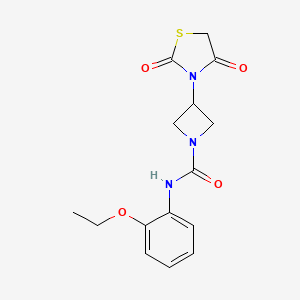
ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular structure suggests a range of interesting chemical reactivities and biological activities, making it a subject of study in synthetic organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route might start with the formation of the pyridazinone core by cyclization of appropriate dicarbonyl compounds with hydrazine derivatives. Subsequent steps would include:
Introduction of the cyclopropyl group.
Formation of the thiazole ring through condensation reactions involving sulfur sources.
Attachment of the ethyl ester group through esterification reactions.
Reaction conditions may involve the use of polar aprotic solvents such as dimethylformamide (DMF), elevated temperatures, and catalysts like palladium or other transition metals to facilitate coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization for yield, purity, and cost-effectiveness. Large-scale synthesis might involve continuous flow reactors, automated reaction systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: : The compound might undergo oxidation at the thiazole or pyridazinone rings.
Reduction: : Possible reduction of the carbonyl groups to alcohols.
Substitution: : Electrophilic or nucleophilic substitutions at various reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Halogenating agents, strong bases or acids.
Major Products Formed
Products from these reactions can vary widely. For instance:
Oxidation may yield sulfoxides or sulfones.
Reduction could produce alcohol derivatives.
Substitution reactions may introduce halogens, alkyl, or other functional groups.
科学的研究の応用
Chemistry
In synthetic chemistry, this compound serves as an intermediate for the development of more complex molecules. Researchers might use it to explore new synthetic pathways and reaction mechanisms.
Biology
Its structure suggests potential bioactivity, making it a candidate for biochemical assays and studies on enzyme inhibition or activation.
Medicine
Investigations into its pharmaceutical properties could lead to the development of new drugs, particularly if it exhibits anti-inflammatory, antibacterial, or antiviral activities.
Industry
In industrial chemistry, it may find applications in material science, particularly in the development of new polymers or as a precursor for specialty chemicals.
作用機序
The compound likely interacts with biological molecules through hydrogen bonding, van der Waals forces, and possibly covalent bonding. Its molecular targets could include enzymes, receptors, and other macromolecules, interfering with their normal function and thus exerting its biological effects.
類似化合物との比較
Similar Compounds
Ethyl 2-(2-(6-oxo-1,6-dihydropyridazin-3-yl)acetamido)-4-methylthiazole-5-carboxylate
Methyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate
These compounds share structural similarities but differ in functional groups or substituent positions.
Uniqueness
This compound stands out due to its specific combination of functional groups that confer unique reactivity and potential biological activities, which can be tuned by modifying the substituents.
Did this deep dive scratch that scientific curiosity?
特性
IUPAC Name |
ethyl 2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-3-24-15(23)14-9(2)17-16(25-14)18-12(21)8-20-13(22)7-6-11(19-20)10-4-5-10/h6-7,10H,3-5,8H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVELYYPZANSNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2989357.png)
![N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide](/img/structure/B2989358.png)



![1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989363.png)

![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide](/img/structure/B2989367.png)


